molecular formula C14H12FN3O4 B1418679 Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate CAS No. 606093-58-7

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

Cat. No. B1418679
M. Wt: 305.26 g/mol
InChI Key: JQUIVIJMSGIEPL-UHFFFAOYSA-N
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Patent
US07425637B2

Procedure details

4-Amino-3-fluoro-5-nitro-2-phenylamino-benzoic acid methyl ester 26a (16.70 g, 54.71 mmol), formic acid (250 mL, 6.63 mol) and 20% Pd(OH)2/C (9.00 g, 16.91 mmol) in ethanol (250 mL) are stirred at 40° C. for two hours under N2 and then at 95° C. for 16 hours. The reaction mixture is cooled to room temperature and filtered through Celite rinsing with ethyl acetate. The filtrate is concentrated under reduced pressure to give a yellow solid. The solid is triturated with diethyl ether to give 13.47 g (86%) of the desired product as a tan solid. MS APCI (+) m/z 286 (M+1) detected; MS APCI (−) m/z 284 (M−1) detected.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[C:7]([NH2:13])=[C:6]([F:14])[C:5]=1[NH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[CH:23](O)=O>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:1][O:2][C:3]([C:4]1[C:5]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[C:6]([F:14])[C:7]2[N:13]=[CH:23][NH:10][C:8]=2[CH:9]=1)=[O:22] |f:3.4.5|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
COC(C1=C(C(=C(C(=C1)[N+](=O)[O-])N)F)NC1=CC=CC=C1)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
9 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
rinsing with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid is triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(=O)C1=CC2=C(N=CN2)C(=C1NC1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.47 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.